Chloromethyl methyl ether

Catalog No.
S563131
CAS No.
107-30-2
M.F
CH3OCH2CI
C2H5ClO
C2H5ClO
M. Wt
80.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl methyl ether

CAS Number

107-30-2

Product Name

Chloromethyl methyl ether

IUPAC Name

chloro(methoxy)methane

Molecular Formula

CH3OCH2CI
C2H5ClO
C2H5ClO

Molecular Weight

80.51 g/mol

InChI

InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3

InChI Key

XJUZRXYOEPSWMB-UHFFFAOYSA-N

SMILES

COCCl

solubility

Reacts with water (NIOSH, 2016)
MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS
SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL
Soluble in oxygenated solvents
Solubility in water: decomposes
Reacts

Synonyms

Chlorodimethyl Ether; Chloromethoxymethane; Methoxychloromethane; Methoxymethyl Chloride; Methyl Chloromethyl Ether; Monochlorodimethylene Ether; MOMCl; MOM-Cl

Canonical SMILES

COCCl

The exact mass of the compound Chloromethyl methyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)miscible with ethanol & ether & many other org solventssol in acetone, chloroform, ethyl ether, ethyl alcoholsoluble in oxygenated solventssolubility in water: decomposesreacts. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Methyl Ethers - Supplementary Records. It belongs to the ontological category of ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Corrosives, Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chloromethyl methyl ether (MOMCl, CAS 107-30-2) is a highly reactive, low-molecular-weight (80.5 g/mol) alkylating agent primarily procured for the installation of methoxymethyl (MOM) acetal protecting groups on alcohols, phenols, and amines. In industrial and advanced laboratory synthesis, MOM ethers are prized for their exceptional stability profile; they are entirely inert to strong bases, organometallic reagents (such as Grignards and organolithiums), and catalytic reduction, while requiring specific, harsh acidic conditions for cleavage [1]. Unlike bulkier silyl chlorides or structurally complex acetal reagents, MOMCl offers superior atom economy and minimal steric hindrance, making it a critical raw material for protecting sterically congested tertiary alcohols and enabling complex, multi-step synthetic sequences where premature deprotection would cause catastrophic yield loss [2].

Substituting MOMCl with related in-class acetal halides (like MEMCl or SEMCl) or silylating agents (like TMSCl) frequently leads to process failure due to divergent cleavage susceptibilities and steric profiles. For example, replacing MOMCl with 2-methoxyethoxymethyl chloride (MEMCl) introduces a bidentate coordination site that renders the resulting MEM ether highly vulnerable to cleavage by mild Lewis acids (e.g., ZnBr2 or TiCl4), a condition under which MOM ethers remain completely stable[1]. Conversely, substituting with trimethylsilyl chloride (TMSCl) yields silyl ethers that are highly labile to moisture and mild aqueous acids, often degrading during routine silica gel chromatography or aqueous workups . Furthermore, the significant steric bulk of alternatives like SEMCl (MW 166.7) or TBDMSCl often prevents the successful protection of sterically hindered tertiary alcohols, a reaction where the compact MOMCl excels[2]. Consequently, buyers must procure exact MOMCl when absolute stability against Lewis acids and minimal steric interference are non-negotiable process requirements.

Orthogonal Stability Against Lewis Acid Cleavage

The structural difference between MOM and MEM ethers dictates their behavior in the presence of Lewis acids. Because MEM ethers possess an additional ether oxygen, they can form a bidentate coordination complex with metal halides, facilitating rapid cleavage. Quantitative studies demonstrate that treatment with zinc bromide (ZnBr2) in dichloromethane cleanly cleaves MEM ethers in high yield (>90%), whereas MOM ethers remain completely intact and unreactive under the exact same conditions [1]. This absolute divergence in reactivity allows chemists to selectively deprotect MEM groups in the presence of MOM groups, a critical strategy in complex molecule synthesis.

Evidence DimensionCleavage susceptibility to ZnBr2 (Lewis acid)
Target Compound DataMOM ether: >95% stable (no cleavage)
Comparator Or BaselineMEM ether: >90% cleavage to free alcohol
Quantified Difference>90% differential in cleavage yield under identical conditions
ConditionsZnBr2 in CH2Cl2 at room temperature

Procurement of MOMCl is essential for multi-step syntheses requiring orthogonal protection schemes where other groups must be removed via Lewis acids without affecting the MOM-protected sites.

Superior Efficacy in Protecting Sterically Hindered Tertiary Alcohols

The minimal steric bulk of MOMCl (MW 80.5) provides a distinct process advantage over bulkier protecting groups when reacting with sterically congested substrates. In comparative synthetic applications involving highly hindered tertiary alcohols, MOMCl consistently achieves high protection yields (often 80-90%+) under standard basic conditions (e.g., with DIPEA or NaH) [1]. In contrast, bulkier alternatives such as 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, MW 166.7) or tert-butyldimethylsilyl chloride (TBDMSCl) frequently fail to react or provide synthetically useless yields (<30%) due to severe steric clash at the reaction center [2].

Evidence DimensionYield of protected tertiary alcohol
Target Compound DataMOMCl: High conversion (typically 80-90%+)
Comparator Or BaselineSEMCl / TBDMSCl: Low to negligible conversion (<30%)
Quantified Difference~50-60%+ higher yield for hindered substrates
ConditionsStandard basic conditions (DIPEA or NaH) in aprotic solvent

Buyers must select MOMCl over bulkier analogs when the target API or intermediate features sterically congested hydroxyl groups that reject larger protecting groups.

Resistance to Moisture and Mild Aqueous Acids

The hydrolytic stability of the protecting group is a major determinant of overall process yield, particularly during purification and aqueous workup. MOM ethers exhibit robust stability against moisture and mild aqueous acids, requiring harsh conditions (e.g., 6M HCl, TFA, or strong Lewis acids) for complete deprotection [1]. In stark contrast, trimethylsilyl (TMS) ethers are highly labile and can undergo rapid, unintended hydrolysis upon exposure to mild aqueous acids or even the slightly acidic environment of silica gel during column chromatography .

Evidence DimensionStability during mild aqueous workup / silica gel chromatography
Target Compound DataMOM ether: Stable (negligible premature cleavage)
Comparator Or BaselineTMS ether: Highly labile (significant premature hydrolysis)
Quantified DifferenceComplete survival of MOM vs rapid degradation of TMS under mild acidic conditions
ConditionsAqueous workup or silica gel chromatography (pH ~5-6)

MOMCl prevents costly yield losses during routine downstream processing and purification, making it the preferred choice for intermediates requiring prolonged handling.

Multi-Step Active Pharmaceutical Ingredient (API) Synthesis

Because MOM ethers are completely stable to strong bases, Grignard reagents, and Lewis acids (unlike MEM or TMS ethers), MOMCl is the optimal procurement choice for early-stage hydroxyl protection in complex API synthesis. It ensures the protecting group survives multiple downstream transformations—such as organometallic couplings or selective deprotections of other functional groups—without premature cleavage[1].

Protection of Highly Congested Tertiary Alcohols

In the total synthesis or semi-synthesis of complex natural products featuring sterically hindered tertiary alcohols, bulkier reagents like SEMCl or TBDMSCl fail to provide adequate yields. MOMCl's low molecular weight and minimal steric footprint allow it to efficiently protect these congested sites, ensuring high atom economy and process viability [2].

Orthogonal Acetal Protection Strategies

When a synthetic route requires the sequential removal of different protecting groups, MOMCl is used in tandem with MEMCl or silyl ethers. The absolute resistance of MOM ethers to ZnBr2 allows chemists to selectively cleave MEM groups while leaving the MOM-protected alcohols intact, providing precise control over the synthetic sequence [3].

Physical Description

Methyl chloromethyl ether appears as a clear colorless liquid. Flash point -4°F. Irritates the eyes and respiratory system. Very toxic by inhalation and may be toxic by ingestion or skin absorption. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an irritating odor.

Color/Form

COLORLESS LIQ
Colorless liquid.
Colorless liquid

XLogP3

0.8

Boiling Point

138 °F at 760 mm Hg (EPA, 1998)
59.5 °C
59 °C
138°F

Flash Point

32 °F (EPA, 1998)
0 °C (open cup).
-8 °C c.c.
32°F (open cup)
(oc) 32°F

Vapor Density

0.5245 lb/cu ft at 70 °F
Relative vapor density (air = 1): 2.8

Density

1.0605 at 68 °F (EPA, 1998)
1.0603 @ 20 °C/4 °C
Relative density (water = 1): 1.06
1.06

Odor

Irritating odor
Irritating odor.

Melting Point

-154.3 °F (EPA, 1998)
-103.5 °C
-103.5°C
-104 °C
-154°F

UNII

334G5B96VG

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Chloromethyl Methyl Ether is a colorless, flammable, carcinogenic liquid with a highly irritating odor. Chloromethyl methyl ether is used in the synthesis of chloromethylated compounds, as an alkylating agent, and as a solvent in the manufacture of water repellents, ion-exchange resins, and industrial polymers. Exposure to its vapors causes severe irritation of the skin, eyes, mucous membranes, respiratory tract as well as pulmonary edema, pneumonia and lung cancer (mainly small-cell type) in humans. Chloromethyl methyl ether is a known human carcinogen. (NCI05)

Vapor Pressure

192 mm Hg at 70 °F (NIOSH, 2016)
30.00 mmHg
30 mm Hg at 22 °C
Vapor pressure, kPa at 20 °C: 21.6
192 mmHg at 70°F
(70°F): 192 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

... Technical grade chloromethyl methyl ether contains 1-8% bis(chloromethyl)ether ... .
Commercial product is usually contaminated by sym-dichloromethyl ether.

Other CAS

107-30-2

Wikipedia

Chloromethyl methyl ether

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Prepn by passing hydrogen chloride through a mixture of formalin and methanol.
Methyl chloromethyl ether ... can be made by ... reaction of /aliphatic compounds with paraformaldehyde and hydrogen chloride/. A highly carcinogenic by-product, bischloromethyl ether, restricts the use of this reaction.
Methanol + formaldehyde + hydrogen chloride, anhydrous (reaction)

General Manufacturing Information

Plastic material and resin manufacturing
Methane, chloromethoxy-: ACTIVE
IN 1976 THE INDUSTRIAL USE OF CHLOROMETHYL ETHERS HAS BEEN WIDELY CURTAILED OR STOPPED ALTOGETHER.

Analytic Laboratory Methods

ON-COLUMN REACTION GAS CHROMATOGRAPHY FOR DETERMINATION OF CHLOROMETHYL METHYL ETHER @ 1 PART/BILLION LEVEL IN AMBIENT AIR.
CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE.
A method was developed for the trace level determination of the carcinogen chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample.
Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C.
OSW Method 8010B: Halogenated Volatile Organics by GC: Determination of Halogenated Volatile Organics by Gas Chromatography; gas chromatography with electrolytic conductivity detector, volatiles, detection limit not specified.

Storage Conditions

Store at ambient temperature.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

CHLOROMETHYL METHYL ETHER ELICITED WEAK TUMOR RESPONSE WITH CROTON RESIN AS PROMOTING AGENT.

Stability Shelf Life

Stable

Dates

Last modified: 08-15-2023

Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides

Tokutaro Ogata, Tomoyo Yoshida, Manami Tanaka, Chie Fukuhara, Maki Shimizu, Junko Ishii, Arisa Nishiuchi, Kiyofumi Inamoto, Tetsutaro Kimachi
PMID: 26133064   DOI: 10.1248/cpb.c15-00220

Abstract

A new type of O-alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides is described. The reaction course can be controlled by the choice of base and yields O-alkylated or O-alkoxymethylated products in high yield with high selectivity.


Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether

National Toxicology Program
PMID: 21850114   DOI:

Abstract




Bis(Chloromethyl) ether and technical-grade chloromethyl methyl ether


PMID: 21089828   DOI:

Abstract




Fluorescent chemosensor for reactive organohalides in micellar solution with an example of autocatalysis

Jung-Jae Lee, Bradley D Smith
PMID: 19333457   DOI: 10.1039/b900963a

Abstract

N-Alkylation of a fluorescent macrocyclic amine in aqueous micellar solution produces enhanced emission; the reaction with chloromethyl methyl ether exhibits autocatalysis.


Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers

Martin A Berliner, Katherine Belecki
PMID: 16268645   DOI: 10.1021/jo051344g

Abstract

[Reaction: see text]. Zinc(II) salts catalyze the reaction between acetals and acid halides to provide haloalkyl ethers in near-quantitative yield. Reactions from millimole to mole scale are typically complete in 1-4 h with 0.01 mol % catalyst. The solutions of haloalkyl ethers thus obtained can be utilized directly in reactions in which the presence of the ester byproduct does not interfere. Excess haloalkyl ether is destroyed on workup, thereby minimizing exposure to this class of carcinogenic compounds.


A new and efficient synthesis of 6-O-methylscutellarein, the major metabolite of the natural medicine scutellarin

Wei Zhang, Ze-Xi Dong, Ting Gu, Nian-Guang Li, Peng-Xuan Zhang, Wen-Yu Wu, Shao-Peng Yu, Yu-Ping Tang, Jian-Ping Yang, Zhi-Hao Shi
PMID: 26042857   DOI: 10.3390/molecules200610184

Abstract

In this paper, a new and efficient synthesis of 6-O-methylscutellarein (3), the major metabolite of the natural medicine scutellarin, is reported. Two hydroxyl groups at C-4' and C-7 in 2 were selectively protected by chloromethyl methyl ether after the reaction conditions were optimized, then 6-O-methyl-scutellarein (3) was produced in high yield after methylation of the hydroxyl group at C-6 and subsequent deprotection of the two methyl ether groups.


Micro-total envelope system with silicon nanowire separator for safe carcinogenic chemistry

Ajay K Singh, Dong-Hyeon Ko, Niraj K Vishwakarma, Seungwook Jang, Kyoung-Ik Min, Dong-Pyo Kim
PMID: 26916423   DOI: 10.1038/ncomms10741

Abstract

Exploration and expansion of the chemistries involving toxic or carcinogenic reagents are severely limited by the health hazards their presence poses. Here, we present a micro-total envelope system (μ-TES) and an automated total process for the generation of the carcinogenic reagent, its purification and its utilization for a desired synthesis that is totally enveloped from being exposed to the carcinogen. A unique microseparator is developed on the basis of SiNWs structure to replace the usual exposure-prone distillation in separating the generated reagent. Chloromethyl methyl ether chemistry is explored as a carcinogenic model in demonstrating the efficiency of the μ-TES that is fully automated so that feeding the ingredients for the generation is all it takes to produce the desired product. Syntheses taking days can be accomplished safely in minutes with excellent yields, which bodes well for elevating the carcinogenic chemistry to new unexplored dimensions.


Reactive chemicals and cancer

A Blair, N Kazerouni
PMID: 9498905   DOI: 10.1023/a:1018417623867

Abstract

Epidemiologic evidence on the relation between reactive chemicals and cancer is reviewed. These highly reactive chemicals (acrylonitrile; bis[chloromethyl]ether and chloromethyl methyl ether; 1,3-butadiene, ethylene oxide; formaldehyde; mustard gas; sulfuric acid; and vinyl chloride) vary in use and exposure. All are animal carcinogens that also have received considerable epidemiologic attention. Acrylonitrile is a chemical of current economic importance. The epidemiologic evidence is quite weak, but the available studies were very small. Epidemiologic studies clearly demonstrate that bis (chloromethyl) ether and chloromethyl methyl ether cause lung cancer. Continued follow-up of exposed workers is encouraged to provide information on risks for other cancers. Results from epidemiologic studies of butadiene-exposed workers are somewhat inconsistent, but the largest study with the best exposure assessment found the largest relative risk for leukemia. The failure of several larger studies to replicate the early Swedish findings of a very strong association between leukemia and ethylene oxide has not been adequately explained. Epidemiologic studies of formaldehyde provide limited evidence for an association with cancer of the nasopharynx and possibly with nasal cancer. These very rare tumors, however, are difficult to study epidemiologically. Mustard gas is a well-established lung carcinogen, but a recent follow-up of the English cohort suggests that other sites also may be affected. Sulfuric acid appears to cause laryngeal cancer. A suggested relationship with lung cancer in a few studies is of concern because of the widespread opportunity for exposure from ambient air pollution. Vinyl chloride causes angiosarcoma of the liver, but a large, multi-country study provided no clear evidence that other sites are affected.


Explore Compound Types